5-chloro-10-(4-chloro-3-nitrophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one
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Overview
Description
5-chloro-10-(4-chloro-3-nitrophenyl)-14,14-dimethyl-2,9-diazatricyclo[9400^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic compound with a unique structure that includes both chlorinated and nitroaromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-10-(4-chloro-3-nitrophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one typically involves multiple steps, including the formation of the benzodiazepine core and the introduction of the chlorinated and nitroaromatic groups. Common synthetic routes may involve:
Formation of the Benzodiazepine Core: This can be achieved through the condensation of appropriate amines with ketones or aldehydes under acidic or basic conditions.
Introduction of Chlorinated and Nitroaromatic Groups: This step may involve electrophilic aromatic substitution reactions using chlorinating agents (e.g., thionyl chloride) and nitrating agents (e.g., nitric acid).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-10-(4-chloro-3-nitrophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.
Substitution: The benzodiazepine core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-chloro-10-(4-chloro-3-nitrophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-10-(4-chloro-3-nitrophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one involves its interaction with specific molecular targets. The chlorinated and nitroaromatic groups may interact with enzymes or receptors, leading to changes in their activity. The benzodiazepine core may also interact with neurotransmitter receptors, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrophenol: A simpler compound with similar chlorinated and nitroaromatic groups.
4-chloro-2-nitrophenol: Another related compound with different positioning of the chlorine and nitro groups.
2,6-dichloro-4-nitrophenol: A compound with additional chlorination.
Uniqueness
5-chloro-10-(4-chloro-3-nitrophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is unique due to its complex structure, which combines a benzodiazepine core with chlorinated and nitroaromatic groups. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O3/c1-21(2)9-16-19(18(27)10-21)20(11-3-5-13(23)17(7-11)26(28)29)25-14-6-4-12(22)8-15(14)24-16/h3-8,20,24-25H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHDSFIVPNGLHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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